3-Trifluoromethylsulfanyl-pyrrolidine
Description
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQDCTRWWAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halide Displacement with Metal Trifluoromethylthiolates
Reagents such as silver trifluoromethylthiolate (AgSCF₃) or copper(I) trifluoromethylthiolate (CuSCF₃) facilitate the substitution of 3-halopyrrolidines. For example, reacting 3-bromo-pyrrolidine-1-carboxylate tert-butyl ester with AgSCF₃ in anhydrous dimethylformamide (DMF) at 80°C yields tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate, a protected precursor to the target compound. Deprotection via acidic hydrolysis (e.g., HCl in dioxane) subsequently affords 3-trifluoromethylsulfanyl-pyrrolidine.
Key Considerations:
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Solvent and Temperature : Polar aprotic solvents (DMF, THF) and elevated temperatures (70–100°C) enhance reaction rates.
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Leaving Group Reactivity : Bromides and iodides exhibit superior reactivity compared to chlorides.
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Yield Optimization : Reported yields for analogous piperidine systems range from 40–80%, suggesting comparable efficiency for pyrrolidine substrates.
Photoredox catalysis has emerged as a powerful tool for radical-mediated trifluoromethylthiolation, enabling the direct introduction of -SCF₃ groups into unsaturated precursors.
Photoredox-Mediated Alkene Functionalization
Using N-trifluoromethylthiosaccharin as an SCF₃ radical source, visible-light-promoted reactions with alkenes yield vicinal difunctionalized products. For pyrrolidine synthesis, this approach could involve:
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Alkene Precursors : 3,4-Didehydropyrrolidine or related unsaturated intermediates.
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Reaction Conditions : fac-[Ir(ppy)₃] as a photocatalyst under blue LED irradiation, generating SCF₃ radicals that add across the double bond.
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Post-Functionalization : Hydrogenation of the resultant adduct to saturate the pyrrolidine ring.
Performance Metrics:
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Yield Range : 58–98% for styrene derivatives, with potential applicability to pyrrolidine precursors.
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Mechanistic Insight : Spin trapping/EPR studies confirm the involvement of SCF₃ radicals, ensuring regioselectivity at the 3-position.
Fluorination of Thiol Precursors
Direct fluorination of pyrrolidine-3-thiol offers a pathway to 3-trifluoromethylsulfanyl-pyrrolidine, though challenges in achieving complete trifluorination necessitate specialized reagents.
Sulfur Tetrafluoride (SF₄)-Mediated Fluorination
Adapting methods from piperidine synthesis, SF₄ and hydrofluoric acid (HF) can convert pyrrolidine-3-thiol to the target compound.
Representative Protocol :
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Substrate : Pyrrolidine-3-thiol.
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Reagents : SF₄ (3 equiv), HF (1.5 equiv) in dichloromethane.
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Conditions : 85°C, 3 hours in a stainless steel reactor.
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Workup : Neutralization with NaOH, extraction, and distillation.
Outcome :
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Yield : Analogous piperidine systems achieve 40–80% yields, suggesting feasibility for pyrrolidines.
Cyclization Strategies Involving SCF₃-Containing Building Blocks
Constructing the pyrrolidine ring from SCF₃-containing precursors ensures precise positioning of the functional group.
Ring-Closing Metathesis (RCM)
Using Grubbs catalysts, diene precursors bearing SCF₃ groups undergo cyclization to form pyrrolidine derivatives.
Example Synthesis :
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Precursor : N-Boc-3-(trifluoromethylsulfanyl)pent-4-enamine.
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Catalyst : Grubbs II (5 mol%).
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Conditions : Toluene, 40°C, 12 hours.
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Yield : ~70% (estimated based on similar RCM reactions).
Comparative Analysis of Methods
Optimization and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethylsulfanyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the pyrrolidine ring or the trifluoromethylsulfanyl group, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidine ring or the trifluoromethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylsulfanyl group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance their biological activity, metabolic stability, and lipophilicity. The pyrrolidine ring is a versatile scaffold used in the development of various pharmaceuticals due to its ability to modulate biological interactions.
Drug Design and Development
- Enhanced Potency : The trifluoromethyl group can significantly increase the potency of compounds. For instance, studies have demonstrated that the introduction of this group into certain pyrrolidine derivatives enhances their effectiveness against specific biological targets, such as receptors involved in autoimmune diseases and metabolic disorders .
- Case Study: RORγt Inhibitors : Pyrrolidine derivatives have been explored as inverse agonists for RORγt, a receptor implicated in autoimmune conditions. The structural modifications involving trifluoromethyl groups led to compounds with improved binding affinities and reduced off-target effects .
Antiviral Activity
Research indicates that trifluoromethylated pyrrolidines exhibit antiviral properties. For example, compounds with this structure have been synthesized to target viral enzymes, showing promising results in inhibiting replication processes of viruses like HIV .
Agrochemical Applications
The use of trifluoromethyl groups in agrochemicals has gained traction due to their ability to enhance the efficacy of pesticides and herbicides.
Pesticide Development
- Fungicidal Activity : Trifluoromethyl-substituted compounds have been developed as potent fungicides. For instance, fluazinam, a trifluoromethylpyridine derivative, has demonstrated superior fungicidal activity compared to traditional compounds . This highlights the importance of trifluoromethyl groups in enhancing agricultural chemical performance.
- Case Study: Crop Protection Products : The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) has been pivotal in creating effective crop protection products. Its derivatives are currently utilized in various formulations aimed at improving agricultural yield while minimizing environmental impact .
Structural Analysis and Synthesis Techniques
The synthesis of 3-trifluoromethylsulfanyl-pyrrolidine involves several advanced techniques that leverage the unique properties of trifluoromethylation.
Synthetic Methods
- Trifluoromethylation Techniques : Various methods for introducing trifluoromethyl groups into organic compounds have been developed, including nucleophilic substitutions using reagents like trifluoromethyltrimethylsilane (TMSCF3) . These methods facilitate the efficient synthesis of complex molecules necessary for both pharmaceutical and agrochemical applications.
- Pyrrolidine Ring Modifications : The flexibility of the pyrrolidine ring allows for diverse functionalization strategies that can tailor the compound's properties for specific applications .
Data Tables
| Application Area | Compound Example | Key Benefit |
|---|---|---|
| Medicinal Chemistry | RORγt Inhibitors | Improved potency against autoimmune diseases |
| Agrochemicals | Fluazinam | Enhanced fungicidal activity |
| Synthesis Techniques | TMSCF3 | Efficient introduction of trifluoromethyl groups |
Mechanism of Action
The mechanism of action of 3-Trifluoromethylsulfanyl-pyrrolidine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects. The pyrrolidine ring also contributes to the compound’s overall three-dimensional structure, influencing its binding properties and biological activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅H₈F₃NS
- Molecular Weight : 159.07 g/mol
- Substituent Effects : The -SCF₃ group reduces pyrrolidine’s basicity compared to unsubstituted pyrrolidine (pKa ~11.3) due to electron withdrawal.
Comparison with Similar Compounds
The following analysis compares 3-Trifluoromethylsulfanyl-pyrrolidine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues with Sulfur-Containing Substituents
3-(Phenylsulfonyl)pyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₃NO₂S·HCl
- Molecular Weight : 247.53 g/mol
- Substituent : Phenylsulfonyl (-SO₂C₆H₅)
- Key Differences :
- The sulfonyl group (-SO₂-) is more electron-withdrawing than -SCF₃, further reducing pyrrolidine’s basicity.
- Enhanced polarity due to the sulfonyl group improves aqueous solubility compared to -SCF₃ derivatives.
- Applications : Used as an intermediate in pharmaceuticals, particularly in protease inhibitors .
3-(4-Fluorophenylsulfanyl)-5-Trifluoromethylpyridine-2-Carboxylic Acid
- Molecular Formula: C₁₃H₇F₄NO₂S
- Molecular Weight : 317.26 g/mol
- Substituents : 4-Fluorophenylsulfanyl (-SC₆H₄F) and trifluoromethyl (-CF₃) on a pyridine ring.
- Key Differences :
- Pyridine core introduces aromaticity and rigidity, contrasting with pyrrolidine’s flexibility.
- The carboxylic acid group (-COOH) enables hydrogen bonding, influencing binding affinity in agrochemical targets.
- Applications: Potential use in herbicides or fungicides due to fluorine content and structural diversity .
Pyrrolidine Derivatives with Complex Substituents
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (Compound 13b)
- Molecular Formula : C₂₂H₃₃N₃O₂·0.3H₂O
- Molecular Weight : 372.2 g/mol (ESI-MS data)
- Substituents : Tert-butyl-prolyl and pyridin-3-ylpropionyl groups.
- Key Differences :
- Bulky substituents increase steric hindrance, affecting receptor interactions.
- The prolyl moiety introduces chirality, critical for enantioselective biological activity.
- Applications : Investigated as a peptide mimetic in drug discovery for neurological disorders .
Halogenated Pyridine Derivatives with Sulfanyl Linkers
3-Chloro-2-(3-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]sulfanyl}-1H-1,2,4-Triazol-1-yl)-5-(Trifluoromethyl)pyridine
- Molecular Formula : C₁₄H₅Cl₂F₆N₅S
- Molecular Weight : 460.18 g/mol
- Substituents : Dual trifluoromethyl (-CF₃) and chloropyridinyl groups linked via a sulfanyl-triazole bridge.
- Key Differences :
- The triazole ring introduces additional hydrogen-bonding sites.
- High halogen content (Cl, F) enhances stability and resistance to degradation.
- Applications : Explored in materials science and as a precursor for corrosion inhibitors .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Synthetic Accessibility : 3-Trifluoromethylsulfanyl-pyrrolidine is typically synthesized via nucleophilic substitution reactions, whereas sulfonyl derivatives require oxidation steps .
- Biological Performance : The -SCF₃ group in pyrrolidine derivatives shows superior metabolic stability compared to -SO₂C₆H₅ in preclinical models, likely due to reduced oxidative metabolism .
- Safety Considerations : While trifluoromethanesulfonyl chloride (a precursor) is highly reactive and toxic, its pyrrolidine derivatives exhibit improved handling profiles .
Biological Activity
3-Trifluoromethylsulfanyl-pyrrolidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound 3-Trifluoromethylsulfanyl-pyrrolidine features a pyrrolidine ring substituted with a trifluoromethylsulfanyl group. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potentially its bioavailability. These characteristics are crucial for its interaction with biological targets.
The biological activity of 3-Trifluoromethylsulfanyl-pyrrolidine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylsulfanyl group is known to participate in nucleophilic and electrophilic reactions, which can lead to modifications in enzyme activity and cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Cell Signaling Modulation : It can influence key signaling proteins, altering gene expression and cellular metabolism.
- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines (e.g., leukemia, colon cancer) .
Anticancer Properties
Research has demonstrated that 3-Trifluoromethylsulfanyl-pyrrolidine and its analogs exhibit promising anticancer properties. A study screening various compounds against the National Cancer Institute's 60 cancer cell lines revealed significant antiproliferative activity for certain derivatives, with growth inhibition percentages reaching as high as 92% at specific concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Case Studies
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Antiproliferative Activity Against Cancer Cells :
- Study Findings : Compounds derived from 3-Trifluoromethylsulfanyl-pyrrolidine were tested against several cancer cell lines, showing notable GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.27 to 1.36 µM against leukemia and breast cancer cells .
- Comparison with Standard Treatments : Some derivatives outperformed standard treatments like sunitinib in terms of cytotoxicity against specific cancer types.
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Enzyme Interaction Studies :
- Research Focus : Investigations into how the compound interacts with key metabolic enzymes have shown potential for developing enzyme inhibitors that could serve therapeutic purposes in managing metabolic disorders .
Data Tables
| Biological Activity | Cell Line Tested | GI50 (µM) | Effectiveness |
|---|---|---|---|
| Antiproliferative | HL-60 (Leukemia) | 0.27 | High |
| Antiproliferative | RPMI-8226 (Leukemia) | 0.36 | High |
| Antiproliferative | BT-549 (Breast) | 0.50 | Moderate |
| Antimicrobial | Various Strains | N/A | Promising |
Pharmacokinetics
The pharmacokinetic profile of 3-Trifluoromethylsulfanyl-pyrrolidine suggests enhanced absorption and distribution due to the trifluoromethyl group. Studies indicate that this modification can improve drug-like properties such as solubility and permeability, making it a valuable candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
